2-Chloro-4-methoxy-1,3,5-triazine
Overview
Description
2-Chloro-4-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a chlorine atom at the second position and a methoxy group at the fourth position.
Mechanism of Action
Target of Action
2-Chloro-4-methoxy-1,3,5-triazine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . The primary targets of these compounds are often proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that 1,3,5-triazines, including its derivatives, often work through nucleophilic substitution reactions . For instance, they can substitute the C-Cl bond by C-O, C-N, and C-S bonds . This allows them to interact with various biological targets and induce changes in their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxy-1,3,5-triazine can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield an amino-substituted triazine, while reaction with a thiol can produce a thio-substituted triazine .
Scientific Research Applications
2-Chloro-4-methoxy-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with an additional methoxy group at the sixth position.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chlorine atoms and one methoxy group, offering different reactivity and applications.
2,4,6-Trimethoxy-1,3,5-triazine: Fully substituted with methoxy groups, leading to distinct chemical properties.
Uniqueness
2-Chloro-4-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of various functional compounds, especially in the fields of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-4-methoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEOKBQBLONYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591759 | |
Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112667-87-5 | |
Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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